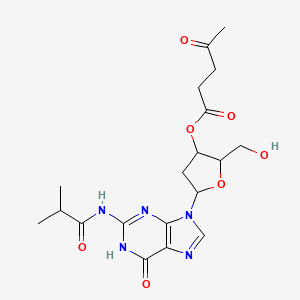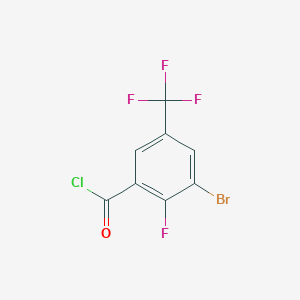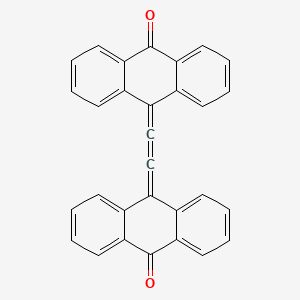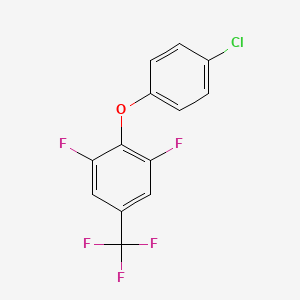
Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is an organic compound with the molecular formula C18H18N2O2. It is characterized by the presence of two benzaldehyde groups connected by a piperazine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of piperazine with benzaldehyde. The process can be summarized as follows:
Reactants: Piperazine and benzaldehyde.
Solvent: Common solvents include ethanol, methanol, or other suitable organic solvents.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the mixture being heated to facilitate the reaction. The reaction time can vary depending on the specific conditions but generally ranges from several hours to overnight.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix piperazine and benzaldehyde.
Controlled Environment: Maintaining controlled temperature and pressure conditions to optimize yield and purity.
Automated Purification: Employing automated systems for purification, such as continuous flow reactors and industrial-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 in the presence of a catalyst for chlorination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The piperazine ring can interact with biological macromolecules, while the benzaldehyde groups can form covalent bonds with nucleophiles in proteins or DNA.
Comparaison Avec Des Composés Similaires
Benzaldehyde, 4,4’-(1,4-piperazinediyl)bis-: Similar structure but with different substitution patterns on the benzene rings.
Benzaldehyde, 2,2’-(1,2-ethanediyl)bis-: Contains an ethylene bridge instead of a piperazine ring.
Uniqueness: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Numéro CAS |
112253-19-7 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[4-(2-formylphenyl)piperazin-1-yl]benzaldehyde |
InChI |
InChI=1S/C18H18N2O2/c21-13-15-5-1-3-7-17(15)19-9-11-20(12-10-19)18-8-4-2-6-16(18)14-22/h1-8,13-14H,9-12H2 |
Clé InChI |
AGFKSKNIVHVUDT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
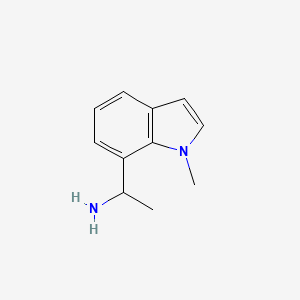
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
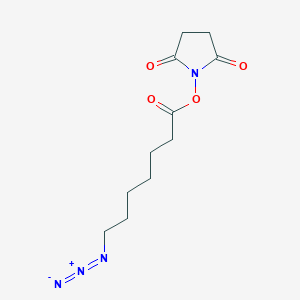
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)


